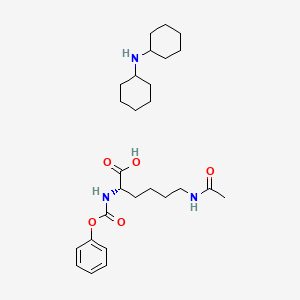
(2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid;N-cyclohexylcyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid;N-cyclohexylcyclohexanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetamido group, a phenoxycarbonylamino group, and a hexanoic acid backbone, combined with N-cyclohexylcyclohexanamine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid;N-cyclohexylcyclohexanamine typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common method involves the use of protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) to protect the amino groups during the synthesis . The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and catalysts for the synthesis . Additionally, purification methods such as crystallization, chromatography, and recrystallization are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid;N-cyclohexylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids and bases (e.g., hydrochloric acid, sodium hydroxide), and catalysts (e.g., palladium on carbon, platinum oxide). The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid;N-cyclohexylcyclohexanamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid;N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-Azido-5-(carbamoylamino)pentanoic acid - N-cyclohexylcyclohexanamine
- N-cyclohexylcyclohexanamine, (2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
- (2S)-2-Indolinecarboxylic acid
Uniqueness
Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C27H43N3O5 |
|---|---|
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
(2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C15H20N2O5.C12H23N/c1-11(18)16-10-6-5-9-13(14(19)20)17-15(21)22-12-7-3-2-4-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-4,7-8,13H,5-6,9-10H2,1H3,(H,16,18)(H,17,21)(H,19,20);11-13H,1-10H2/t13-;/m0./s1 |
Clave InChI |
TYVGDIPAFCYLAG-ZOWNYOTGSA-N |
SMILES isomérico |
CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
SMILES canónico |
CC(=O)NCCCCC(C(=O)O)NC(=O)OC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-diethyl 5-[2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)hydrazin-1-yl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12344281.png)
![1-[7-acetyl-3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one](/img/structure/B12344283.png)



acetic acid](/img/structure/B12344305.png)

![N-(3,5-dimethoxyphenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B12344326.png)



![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B12344351.png)


